Structural and Synthetic Profiling of 2-Chloro-7-methyl-3H-purine-6-thione: A Technical Guide
Structural and Synthetic Profiling of 2-Chloro-7-methyl-3H-purine-6-thione: A Technical Guide
Executive Summary
The rational design of purine antimetabolites and kinase inhibitors relies heavily on the precise functionalization of the purine scaffold. 2-Chloro-7-methyl-3H-purine-6-thione (CAS: 53050-28-5) serves as a highly versatile, orthogonally reactive intermediate in medicinal chemistry. By featuring a reactive chlorine atom at the C2 position, a sulfur-bearing thione/thiol moiety at C6, and a methyl group at N7, this molecule offers distinct regioselective handles for nucleophilic aromatic substitution (
This whitepaper provides an in-depth technical analysis of its structural properties, tautomeric behavior, and a validated synthetic protocol for its preparation and utilization in drug discovery workflows.
Physicochemical Properties & Structural Analysis
Understanding the exact molecular weight, electron distribution, and lipophilicity of 2-chloro-7-methyl-3H-purine-6-thione is critical for predicting its behavior in both synthetic environments and biological assays. The substitution of oxygen with sulfur at the C6 position significantly alters the electronic landscape of the purine ring, lowering the
Quantitative Structural Data
The following table summarizes the core physicochemical parameters of the compound[2]:
| Property | Value | Structural Implication |
| IUPAC Name | 2-chloro-7-methyl-3H-purine-6-thione | Defines exact regiochemistry. |
| CAS Registry Number | 53050-28-5 | Industry standard identifier. |
| Molecular Formula | Indicates degree of unsaturation. | |
| Molecular Weight | 200.65 g/mol | Crucial for stoichiometric calculations and MS analysis. |
| Topological Polar Surface Area | 78.59 Ų | Predicts moderate membrane permeability. |
| Estimated LogP | ~1.68 | Indicates lipophilic character suitable for cellular assays. |
Thione-Thiol Tautomerism and Reactivity
A defining characteristic of 6-mercaptopurine derivatives is their prototropic tautomerism. In the gaseous state, the thiol form is thermodynamically favored; however, in polar solutions and physiological conditions, the thione form dominates[3]. This tautomeric equilibrium dictates the molecule's reactivity:
-
Electrophilic Attack (S-Alkylation): The thione sulfur is highly nucleophilic and readily undergoes S-alkylation in the presence of mild bases (e.g.,
) and alkyl halides. -
Nucleophilic Attack (
at C2): The electron-withdrawing nature of the N1 and N3 atoms, combined with the inductive effect of the C2-chlorine, makes the C2 position highly susceptible to nucleophilic displacement by amines or alkoxides[4].
Thione-thiol tautomerism and divergent reactivity pathways.
Experimental Protocols: Synthesis and Isolation
The synthesis of 2-chloro-7-methyl-3H-purine-6-thione is typically achieved via the regioselective thiation of 2,6-dichloro-7-methylpurine. The C6 position is significantly more electrophilic than the C2 position due to the resonance stabilization provided by the purine ring system, allowing for selective mono-thiation.
Step-by-Step Synthetic Methodology
Objective: Regioselective conversion of 2,6-dichloro-7-methylpurine to 2-chloro-7-methyl-3H-purine-6-thione.
Reagents & Materials:
-
2,6-dichloro-7-methylpurine (1.0 eq, limiting reagent)
-
Sodium hydrosulfide hydrate (
) (2.5 eq) -
Anhydrous Ethanol (Solvent)
-
1M Hydrochloric Acid (
) -
Nitrogen gas (
)
Protocol:
-
Substrate Preparation: Suspend 2,6-dichloro-7-methylpurine (10 mmol, 2.03 g) in 50 mL of anhydrous ethanol in a flame-dried round-bottom flask.
-
Causality: Anhydrous ethanol is chosen over water to increase the solubility of the dichloro precursor and prevent competitive hydrolysis at the C6 position.
-
-
Inert Atmosphere Establishment: Purge the flask with
for 15 minutes.-
Causality: Maintaining an inert atmosphere is critical. Thiolate anions are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen[4].
-
-
Thiation: Add
(25 mmol, ~1.4 g) in one portion. Equip the flask with a reflux condenser and heat the mixture to 75°C (reflux) for 3 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1).-
Causality: The stoichiometric excess of
drives the reaction to completion. The C6-Cl bond is cleaved preferentially over the C2-Cl bond due to the superior leaving group ability at the highly activated C6 position.
-
-
Quenching and Workup: Once the starting material is consumed, cool the reaction to 0°C in an ice bath. The product currently exists as a soluble sodium thiolate salt. Carefully add 1M
dropwise until the pH reaches ~4.0.-
Causality: Acidification protonates the thiolate, shifting the equilibrium to the neutral thione/thiol form, which is insoluble in cold aqueous ethanol, forcing precipitation.
-
-
Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake with cold distilled water (
mL) to remove residual and unreacted . -
Purification: Recrystallize the crude solid from boiling ethanol to yield pure 2-chloro-7-methyl-3H-purine-6-thione.
Workflow for the regioselective thiation of purine derivatives.
Analytical Characterization Standards
To ensure the integrity of the synthesized 2-chloro-7-methyl-3H-purine-6-thione, a self-validating analytical workflow must be employed.
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz, DMSO-
): The presence of the N7-methyl group will appear as a sharp singlet integrating to 3H around 3.9 - 4.1 ppm. The C8 proton will appear as a distinct singlet around 8.2 - 8.5 ppm. The absence of a C6 proton confirms substitution. The thione proton (N1-H) typically appears as a broad exchangeable singlet downfield (> 12.0 ppm), confirming the thione tautomer in solution. -
-NMR (100 MHz, DMSO-
): The C=S thione carbon is highly deshielded and will appear characteristically around 175 - 180 ppm, distinguishing it from an oxo-purine (which appears ~155 ppm).
Mass Spectrometry (LC-MS)
-
ESI-MS (Positive Mode): Expected
peak at 201.0. Due to the presence of the chlorine atom ( and isotopes in a ~3:1 ratio), a characteristic M+2 peak at 203.0 must be observed. This isotopic signature is the primary validation that the C2-chlorine was retained during the thiation step.
Downstream Applications in Drug Development
The strategic placement of the 2-chloro and 6-thione groups allows for orthogonal functionalization. In drug discovery, this scaffold is frequently utilized to synthesize bis-substituted purines. For instance, the 6-thione can be selectively alkylated using methyl iodide to form a 6-thiomethyl ether. This intermediate can then undergo a palladium-catalyzed Buchwald-Hartwig amination or a thermal
References
-
Organic Letters - ACS Publications. "Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides". Available at: [Link]
-
ResearchGate. "The chemistry and biochemistry of purine analogs". Available at: [Link]
-
Oriental Journal of Chemistry. "Reactions of MoOCl4 and MoO2Cl2 with Heterocyclic Thioamides". Available at: [Link]
